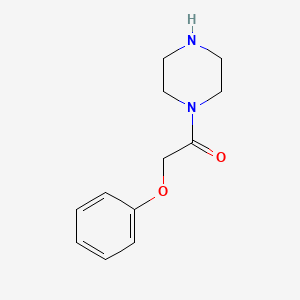

1-(Phenoxyacetyl)piperazine

Description

Overview of the Piperazine (B1678402) Core Scaffold in Medicinal Chemistry Research

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is a cornerstone in the design and development of therapeutic agents. nih.gov Its unique structural and chemical properties make it a "privileged scaffold," a term used to describe molecular frameworks that are capable of binding to a variety of biological targets. tandfonline.com The presence of two nitrogen atoms allows for easy modification and the introduction of various substituents, enabling chemists to fine-tune the pharmacological properties of the resulting molecules. nih.govresearchgate.net

The adaptability of the piperazine moiety has led to its incorporation into a vast array of drug classes, targeting a wide spectrum of diseases. wisdomlib.org Derivatives of piperazine have shown significant potential and are investigated for numerous biological activities, including anticancer, antimicrobial, antiviral, antidiabetic, and anti-inflammatory effects. benthamdirect.comthieme-connect.com The physicochemical characteristics of the piperazine ring, such as its ability to improve water solubility and oral bioavailability, further enhance its utility in drug discovery, helping to optimize the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates. nih.govresearchgate.net Its flexible core structure serves as a versatile building block for synthesizing novel bioactive compounds. benthamdirect.com

Historical Perspective of Piperazine Derivatives in Drug Discovery and Development

The therapeutic journey of piperazine began in the early 20th century. patsnap.com It was first introduced as a pharmaceutical agent for treating parasitic worm infections, specifically ascariasis (roundworm) and enterobiasis (pinworm). patsnap.comdrugbank.com Marketed for its anthelmintic properties, piperazine's mechanism of action involves paralyzing the parasites by acting as a GABA (gamma-aminobutyric acid) agonist, which allows the host to expel them. patsnap.comwikipedia.org This initial application highlighted its significant impact on public health. patsnap.com

From this initial use, the role of the piperazine scaffold has expanded dramatically. Over the decades, researchers discovered that incorporating this heterocycle into more complex molecules could lead to a wide range of pharmacological activities. benthamdirect.compatsnap.com This has led to the development of numerous successful drugs across various therapeutic areas. Many notable medications contain a piperazine ring as a key part of their structure, including agents with antipsychotic, antidepressant, and anxiolytic effects. wikipedia.orgnih.gov This evolution from a simple anti-parasitic agent to a fundamental component in modern drug design underscores the enduring importance of the piperazine scaffold in medicinal chemistry. nih.gov

Rationale for Investigating the 1-(Phenoxyacetyl)piperazine Scaffold and its Analogues

The investigation into the this compound scaffold is driven by the continuous search for novel compounds with potential therapeutic applications, particularly for central nervous system (CNS) disorders. The structure, which combines a piperazine ring with a phenoxyacetyl group, presents a unique framework for exploring new pharmacological activities.

Research into N-(phenoxyacetyl)piperazine derivatives has been specifically aimed at evaluating their potential to treat neurological conditions such as depression, anxiety, and epilepsy. researchgate.net Scientists have synthesized series of these compounds to study how different substitutions on the phenoxy and piperazine rings affect their interaction with various CNS receptors. researchgate.netresearchgate.net For instance, studies have explored their binding affinities to serotonin (B10506) (5-HT) and adrenergic (α) receptors, which are key targets in the treatment of many neurological disorders. researchgate.net

Furthermore, specific analogues, such as 1-[(4-chloro-3-methylphenoxy)-acetyl]-4-(2-methoxyphenyl)-piperazine, have been evaluated in preclinical models for anticonvulsant activity. ptfarm.pl This particular derivative showed promising activity in the six-hertz seizure test, indicating its potential as a lead compound for developing new antiepileptic drugs. ptfarm.pl The rationale for this line of inquiry is based on the established success of other piperazine-containing CNS drugs and the need to develop new agents with improved efficacy and different mechanisms of action. nih.gov The structural modifications possible within the this compound framework allow for systematic exploration of structure-activity relationships to identify potent and selective drug candidates. researchgate.net

Research Findings on N-(Phenoxyacetyl)piperazine Analogues

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-phenoxy-1-piperazin-1-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c15-12(14-8-6-13-7-9-14)10-16-11-4-2-1-3-5-11/h1-5,13H,6-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZCPXUCNSORUCQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)COC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92114-37-9 | |

| Record name | 92114-37-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structure Activity Relationship Sar Elucidation for 1 Phenoxyacetyl Piperazine and Derivatives

Elucidating Structural Features for Biological Activity

The biological activity of 1-(phenoxyacetyl)piperazine derivatives is intricately linked to their three-dimensional structure and the electronic properties of their constituent parts. researchgate.net The core structure consists of a phenoxy group, an acetyl linker, and a piperazine (B1678402) ring, each offering opportunities for modification to fine-tune pharmacological activity. researchgate.netresearchgate.net

The phenoxy group is a critical pharmacophore for many biologically active compounds, often engaging in hydrophobic interactions within receptor binding sites. nih.gov The nature, position, and number of substituents on this aromatic ring can significantly modulate the pharmacological profile of this compound derivatives. mdpi.com

Research has shown that the introduction of various substituents, such as halogens, alkyl, and alkoxy groups, can alter the electronic and steric properties of the phenoxy ring, thereby influencing receptor affinity and selectivity. For instance, the position of a substituent can be a determining factor; in some series, a para-substitution on the phenoxy ring has been observed to slightly increase activity. nih.gov In other cases, the type of substituent plays a more dominant role. For example, studies on related compounds have indicated that a 4-chlorophenoxy group can lead to high affinity for the σ1 receptor. nih.gov

The following table summarizes the influence of phenoxy ring substituents on the activity of various related compounds, providing insights into potential SAR trends for this compound derivatives.

| Substituent | Position | Observed Effect on Activity | Reference Compound Class |

| Chlorine | para | Slightly increased activity | Generic phenoxy derivatives |

| Iodine | ortho > meta > para | Increased anticancer and antituberculosis activity | Phenoxy-containing compounds |

| 6,7-dimethoxy | - | High inhibitory potency toward HepG2 cells | Isoquinoline derivatives with phenoxy moiety |

| 4-chloro | - | High affinity for σ1 receptor | Piperidine (B6355638) derivatives with phenoxy moiety |

This table is illustrative and based on findings from various classes of compounds containing a phenoxy group. Specific effects on this compound would require direct experimental validation.

The linker connecting the phenoxy and piperazine moieties, in this case, an acetyl group, plays a pivotal role in determining the spatial orientation of these two key pharmacophoric elements. Alterations in the linker's length, rigidity, and the presence of heteroatoms can significantly impact receptor affinity and efficacy. nih.gov

Studies on various receptor ligands have demonstrated that modifying the linker can either enhance or diminish biological activity. For example, in a series of piperidine-based compounds, extending the alkyl chain length led to a decrease in affinity for the H3 receptor. acs.org Conversely, in other systems, increasing the linker length did not result in a loss of potency, suggesting that the linker may position the terminal group in a more solvent-accessible region of the binding site. nottingham.ac.uk

The introduction of heteroatoms, such as oxygen, into the linker can also influence the molecule's properties, including its flexibility and potential for hydrogen bonding. These changes can affect how the ligand fits into and interacts with the receptor's binding pocket.

The piperazine ring is a common scaffold in medicinal chemistry, valued for its ability to be substituted at its nitrogen atoms, which influences the compound's basicity, lipophilicity, and interaction with target receptors. ijrrjournal.comnih.gov In the context of this compound, the unsubstituted nitrogen atom (at position 4) is a primary site for modification.

Introducing various substituents at this position can dramatically alter the pharmacological profile. For instance, the addition of a third substituent to the piperazine ring has been shown to stabilize ligand-receptor complexes and, in some cases, enhance affinity for certain receptors like the 5-HT2A receptor. nih.gov The nature of the substituent is critical; for example, replacing a piperazine ring with a piperidine moiety has been shown to be a key structural element for dual H3/σ1 receptor activity in certain compound series. acs.org

The following table illustrates the impact of piperazine ring modifications on receptor affinity in related compound classes.

| Piperazine Modification | Effect on Receptor Affinity | Compound Class |

| Addition of a methyl substituent (trisubstituted piperazine) | Higher affinity for 5-HT2A receptors | 1,2,4-trisubstituted piperazines |

| Replacement with a piperidine ring | Key for dual H3/σ1 receptor activity | Biphenyl derivatives |

| N-aryl substitution | Versatile for targeting serotonin (B10506) and dopamine (B1211576) receptors | Arylpiperazines |

This table provides examples from related piperazine-containing compounds and highlights the importance of substitution on the piperazine ring for receptor interaction.

Impact of Linker Length and Heteroatoms on Receptor Affinity and Efficacy

Stereochemical Aspects of Biological Activity and Enantioselectivity

When a chiral center is introduced into the this compound scaffold, the resulting enantiomers can exhibit different pharmacological activities. This phenomenon, known as enantioselectivity, is a critical consideration in drug design, as one enantiomer may be more potent or have a different pharmacological profile than the other. nih.gov

For instance, in a series of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives, the S-(+) enantiomers displayed significantly stronger analgesic activity than their R-(-) counterparts. nih.gov This highlights that the three-dimensional arrangement of atoms is crucial for optimal interaction with the chiral environment of the receptor binding site. The separation and characterization of individual enantiomers are often necessary to fully understand the SAR and to develop more selective and effective drugs. nih.gov

Multivariate Statistical Analysis in SAR Studies (e.g., Principal Component Analysis)

To handle the large and complex datasets generated from SAR studies, multivariate statistical methods like Principal Component Analysis (PCA) are employed. rsc.orgnih.gov PCA is a powerful tool that can reduce the dimensionality of the data by transforming a large set of variables into a smaller one that still contains most of the information in the large set. researchgate.netnih.gov

In the context of this compound SAR, PCA can be used to:

Identify the most important physicochemical properties (e.g., lipophilicity, electronic effects, steric parameters) that influence biological activity.

Classify compounds into groups based on their structural features and pharmacological profiles. researchgate.net

Visualize the relationships between different structural modifications and their impact on activity, helping to guide the synthesis of more potent and specific compounds. nih.gov

By applying PCA and other multivariate techniques, researchers can gain a more quantitative and comprehensive understanding of the complex relationships between chemical structure and biological activity. rsc.org

Preclinical Pharmacological Investigations and Molecular Mechanisms

Enzyme Inhibition Profiling

The interaction of 1-(Phenoxyacetyl)piperazine and related structures with various enzymes is a significant area of preclinical research, particularly for metabolic and signaling enzymes.

Alpha-amylase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing postprandial hyperglycemia. jabonline.in Piperazine (B1678402) derivatives have emerged as a promising class of compounds for α-amylase inhibition. researchgate.net Studies on N-phenyl piperazine derivatives, which share structural similarities with phenoxyacetyl piperazines, have shown potential in this area. biomedpharmajournal.org

In silico molecular docking studies have been employed to predict the binding affinity of these compounds to the α-amylase enzyme. For example, certain N-phenyl piperazine derivatives (P6, P7, and P22) exhibited commendable docking scores, suggesting a strong potential for interaction and inhibition. biomedpharmajournal.org Subsequent in vitro testing confirmed these predictions, with compound P7, in particular, showing robust inhibitory effects. biomedpharmajournal.org Similarly, a study on phenylsulfonyl piperazine analogues identified compounds with significant α-amylase inhibitory potential, with one derivative showing a higher percentage of inhibition than the standard drug, acarbose. cumhuriyet.edu.tr

| Compound | Type | Docking Score (kcal/mol) | Inhibitory Activity | Reference |

|---|---|---|---|---|

| Compound 4 | Phenylsulfonyl Piperazine | -8.2 | 80.61% inhibition | cumhuriyet.edu.tr |

| Acarbose (Standard) | - | - | 78.81% inhibition | cumhuriyet.edu.tr |

| P6 | N-phenyl Piperazine | -8.44 | Slightly decreased potential vs P7/P22 | biomedpharmajournal.org |

| P7 | N-phenyl Piperazine | -8.37 | Robust inhibition; ~50% at 100 µg/mL | biomedpharmajournal.org |

| P22 | N-phenyl Piperazine | -8.49 | ~50% inhibition at 100 µg/mL | biomedpharmajournal.org |

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator in insulin (B600854) and leptin signaling pathways, making it a significant target for the treatment of type 2 diabetes and obesity. nih.govmdpi.com The inhibition of PTP1B can enhance insulin sensitivity. nih.gov Research in this area has explored a variety of small molecule inhibitors. nih.govnih.gov

While direct studies on this compound are not prominent, the structural component of phenoxyacetic acid is relevant in the context of PTP1B inhibitor design. nih.gov Screening of chemical libraries has identified other heterocyclic compounds, such as those containing a benzimidazole (B57391) nucleus, as potent PTP1B inhibitors. mdpi.com Docking and molecular dynamics studies of these inhibitors revealed interactions with a secondary phosphate-binding site, which is exclusive to PTP1B, suggesting a pathway for designing selective inhibitors. mdpi.com The search for novel, potent, and selective PTP1B inhibitors remains an active area of drug discovery. nih.gov

Telomerase and Taq polymerase are critical enzymes involved in cell proliferation and DNA replication, respectively. Telomerase, an enzyme that maintains the length of telomeres, is active in the majority of human cancers, making it a prime target for anticancer therapies. embopress.org Inhibition of telomerase can lead to the shortening of telomeres and ultimately trigger a halt in the uncontrolled proliferation of cancer cells. embopress.orgnih.gov

Various chemical compounds have been investigated as telomerase inhibitors. Some of these are designed to bind to and stabilize G-quadruplex DNA structures, which can form in the G-rich telomeric overhang, thereby blocking the enzyme's access to its substrate. researchgate.net The specificity of these inhibitors is crucial; for instance, some potent telomerase inhibitors have been shown not to inhibit the activity of Taq DNA polymerase, indicating selective action. While the potential of piperazine-based structures is explored in many enzymatic contexts, specific research detailing the activity of this compound against telomerase or Taq polymerase is not extensively documented in the available literature.

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

Immunomodulatory Research

Immunomodulators are substances that can stimulate or suppress the body's immune response, which can be beneficial in fighting infections and other diseases. ekb.eg Recent research has demonstrated that the basic piperazine scaffold possesses immunomodulatory properties. nih.gov

A study investigating the effect of piperazine on Anatid herpesvirus-1 (AnHV-1) infection in vitro found that piperazine treatment could modulate the replication of the virus. nih.gov The mechanism appears to involve the regulation of host innate immunity. After 48 hours of treatment, piperazine induced a significant up-regulation of several host genes associated with the immune response in chicken embryonic fibroblast (CEF) cells. nih.gov These findings suggest that piperazine and its derivatives could function by modulating host cytokines. nih.gov

| Gene | Function/Pathway |

|---|---|

| IL-1β | Pro-inflammatory cytokine |

| NLRP3 | Inflammasome component |

| IL18 | Pro-inflammatory cytokine |

| TNFα | Pro-inflammatory cytokine |

| IFN-α | Antiviral interferon |

| IFN-β | Antiviral interferon |

| CH25H | Antiviral enzyme |

| Viperin | Antiviral protein |

Source: nih.gov

Antimicrobial and Antitubercular Activity Assessment

Piperazine derivatives are a well-established class of compounds with a broad spectrum of antimicrobial activities. derpharmachemica.comresearchgate.net Numerous studies have synthesized and evaluated novel piperazine molecules against various pathogens. derpharmachemica.com

The antibacterial activity of substituted piperazine derivatives has been confirmed against both Gram-positive and Gram-negative bacteria. nih.gov In one study, a series of N-alkyl and N-aryl piperazine derivatives showed significant activity against Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. nih.gov Another recent investigation of 22 novel piperazine derivatives identified three compounds (RL-308, RL-327, and RL-328) with potent bactericidal effects. ijcmas.com The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined for the most effective compounds, with one derivative, RL-308, showing high potency against Shigella flexineri and S. aureus. ijcmas.com

| Bacterial Strain | MIC (µg) |

|---|---|

| Shigella flexineri | 2 |

| Staphylococcus aureus | 4 |

| MRSA | 16 |

| Shigella dysenteriae | 128 |

Source: ijcmas.com

In addition to general antibacterial action, the piperazine nucleus is a component of molecules studied for antitubercular activity. derpharmachemica.comresearchgate.net The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis necessitates the development of new therapeutic agents. nih.govcuni.cz In-vitro studies have reported that some piperazine derivatives show moderate antitubercular activity against Mycobacterium tuberculosis strains. derpharmachemica.com While extensive structure-activity relationship studies have been conducted on other classes of antitubercular agents, the versatility of the piperazine scaffold makes it a continued subject of interest in the search for new drugs to combat tuberculosis. cuni.cznih.gov

Evaluation of Antioxidant Potential

The antioxidant properties of this compound derivatives have been a subject of scientific inquiry, particularly in the context of cardiovascular health. Research has shown that certain derivatives of 1-(phenoxyethyl)-piperazine, which share a core structure, possess significant antioxidant capabilities. researchgate.netptfarm.pl These investigations often compare the antioxidant profiles of these synthetic compounds to known antioxidants like Trolox and Resveratrol. researchgate.netptfarm.pl

In vitro studies using human venous blood samples have been employed to measure the antioxidant effects of these compounds. researchgate.netptfarm.pl Key indicators of antioxidant activity, such as the Ferric Reducing Ability of Plasma (FRAP), superoxide (B77818) dismutase (SOD) activity, and catalase (CAT) activity, are assessed. researchgate.netptfarm.pl The FRAP assay serves as a good indicator of the total antioxidant capacity (TAC) of plasma. ptfarm.pl

Notably, derivatives such as 1-[(4-methyl)- and 1-[(2,6-dimethyl)-phenoxyethyl]-piperazine have demonstrated the ability to increase both SOD activity and the total antioxidant capacity. researchgate.net Specifically, the 1-[(4-methyl)-phenoxyethyl]-piperazine derivative was found to increase FRAP values from 109% to 206% at concentrations of 10⁻⁵ to 10⁻⁴ mol/L. researchgate.net The presence and position of substituent groups on the phenoxy moiety appear to significantly influence the antioxidant properties. For instance, the addition of a chlorine atom to the methyl-phenoxy group has been shown to decrease antioxidant capabilities. researchgate.net

Conversely, while some derivatives enhance certain antioxidant markers, they may negatively impact others. For example, all tested 1-(phenoxyethyl)-piperazine derivatives in one study were found to decrease CAT activity. ptfarm.pl The compound with a 4-methyl substituent had a weaker, insignificant influence on CAT, while the derivative with chlorine showed a more pronounced decrease. researchgate.netptfarm.pl

The antioxidant potential of various piperazine derivatives has been explored more broadly as well. Studies on 1-aryl/aralkyl piperazine derivatives with a xanthine (B1682287) moiety have identified compounds with significant antioxidant activity through methods like DPPH, ABTS, and FRAP assays. nih.gov This highlights the diverse potential of the piperazine scaffold in developing new antioxidant agents.

Table 1: Antioxidant Activity of 1-(Phenoxyethyl)-piperazine Derivatives

| Compound | Concentration (mol/L) | Effect on FRAP | Effect on SOD Activity | Effect on CAT Activity |

|---|---|---|---|---|

| 1-[(4-methyl)-phenoxyethyl]-piperazine | 10⁻⁸ - 10⁻⁴ | Increased up to 206% | Increased up to 140% | Weaker, insignificant decrease |

| 1-[(2,6-dimethyl)-phenoxyethyl]-piperazine | 10⁻⁸ - 10⁻⁴ | Increased | Increased by ~20-68% | Decreased |

| 1-[(4-chloro-3-methyl)-phenoxyethyl]-piperazine | 10⁻⁸ - 10⁻⁴ | Decreased | Increased by ~40% (at 10⁻⁷-10⁻⁵) | Decreased |

This table is generated based on data from Pietrzycka et al. (2009). researchgate.netptfarm.pl

Hypotensive Activity and Adrenergic Receptor Interactions

Derivatives of this compound have been investigated for their potential as hypotensive agents, largely due to their interactions with adrenergic receptors. researchgate.netnih.gov The adrenergic receptors, particularly the α₁-adrenoceptors, are key regulators of vascular smooth muscle tone and, consequently, blood pressure. mdpi.comwikipedia.org

Pharmacological studies have revealed that many piperazine derivatives exhibit antagonistic properties at α₁-adrenoreceptors, which contributes to their hypotensive effects. researchgate.netresearchgate.net For instance, certain 1-(phenoxyethyl)-piperazine derivatives that also contain a (2-methoxy)-phenylpiperazine moiety have been identified as α₁- and α₂-blockers, with some also showing β₁-adrenoceptor blocking activities. researchgate.net These compounds inhibited [³H]prazosin binding to α₁-adrenoreceptors with Ki values ranging from 84.6 to 244.5 nM and [³H]clonidine binding to α₂-adrenoreceptors with Ki values from 252.3 to 410.8 nM. researchgate.net Their interaction with β₁-adrenoreceptors was more moderate, with Ki values in the micromolar range (3.1–12.8 µM). researchgate.net

In vivo studies in normotensive rats have confirmed the significant hypotensive activity of these compounds. researchgate.netnih.gov Interestingly, some studies have noted that the hypotensive action of certain piperazine derivatives is more pronounced in rats with experimental hypertension compared to normotensive animals. nih.gov The structure of the piperazine derivative plays a crucial role in its hypotensive efficacy and receptor affinity. nih.gov

The search for new hypotensive agents has led to the synthesis and evaluation of a range of N-(phenoxyalkyl)-, N-{2-[2-(phenoxy)ethoxy]ethyl}-, and N-(phenoxyacetyl)piperazine derivatives. researchgate.net All tested compounds in one such study demonstrated α₁-antagonistic properties, and three of them also showed hypotensive activity in rats. researchgate.net This underscores the importance of the piperazine core in designing new antihypertensive drugs. wikipedia.org

Table 2: Adrenergic Receptor Binding Affinities of 1-(Phenoxyethyl)-piperazine Derivatives

| Receptor Subtype | Ligand | Ki (nM) |

|---|---|---|

| α₁-adrenoceptor | [³H]prazosin | 84.6 - 244.5 |

| α₂-adrenoceptor | [³H]clonidine | 252.3 - 410.8 |

| β₁-adrenoceptor | [³H]-CGP 12177 | 3100 - 12800 |

This table is generated based on data from Pietrzycka et al. (2009). researchgate.net

Opioid Receptor Ligand Characterization

The piperazine scaffold is a versatile structure that has also been incorporated into ligands targeting opioid receptors. nih.govnih.gov While research specifically on this compound's direct interaction with opioid receptors is not extensively detailed in the provided context, the broader class of piperazine derivatives has shown significant activity at these receptors. nih.govnih.gov

Opioid receptors, including the μ (mu), δ (delta), and κ (kappa) subtypes, are critical targets for pain management. nih.govgoogle.com The development of ligands that can selectively or non-selectively bind to these receptors is a major focus of medicinal chemistry. nih.gov

For example, studies on diaryldimethylpiperazine derivatives have aimed to create compounds with affinity for both μ- and δ-opioid receptors. nih.gov One such study identified compounds that interacted with δ-receptors with good affinity and had even higher affinity at μ-receptors. nih.gov Another novel nonpeptidic piperazine derivative, ³HBW373U86, was found to bind with very high affinity (Kd = 0.066 ± 0.012 nM) to δ-opioid receptors in membranes from small cell lung cancer cell lines. nih.gov Competition binding studies confirmed the delta-selectivity of this interaction. nih.gov

The structural features of the piperazine ring and its substituents are critical for determining the binding affinity and selectivity for different opioid receptor subtypes. mdpi.complos.org For instance, in fentanyl derivatives, the piperidine (B6355638) ring (a related cyclic amine) plays a crucial role in the interaction with the μ-opioid receptor. mdpi.com This highlights the potential for fine-tuning the pharmacological profile of piperazine-containing compounds to achieve desired effects at opioid receptors.

Table 3: Chemical Compounds Mentioned | Compound Name | | :--- | | this compound | | 1-(phenoxyethyl)-piperazine | | 1-[(4-methyl)-phenoxyethyl]-piperazine | | 1-[(2,6-dimethyl)-phenoxyethyl]-piperazine | | 1-[(4-chloro-3-methyl)-phenoxyethyl]-piperazine | | (2-methoxy)-phenylpiperazine | | Trolox | | Resveratrol | | [³H]prazosin | | [³H]clonidine | | [³H]-CGP 12177 | | ³HBW373U86 | | Fentanyl | | N-(phenoxyalkyl)-piperazine | | N-{2-[2-(phenoxy)ethoxy]ethyl}-piperazine | | 1-aryl/aralkyl piperazine | | Xanthine | | Diaryldimethylpiperazine | | Piperidine | | | Piperidine |

Computational Chemistry and Molecular Modeling Applications

Quantum Chemistry Calculations for Structural and Electronic Properties

Quantum chemistry calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the structural and electronic characteristics of 1-(Phenoxyacetyl)piperazine and its analogs. researchgate.netnih.gov These calculations can optimize the molecular geometry, providing precise bond lengths and angles. researchgate.net

Studies on related piperazine (B1678402) derivatives have utilized DFT methods like B3LYP-D and WB97XD to investigate molecular geometry and electronic properties. researchgate.net For instance, in one study, DFT calculations accurately reproduced experimental bond lengths and angles. researchgate.net Furthermore, quantum chemical calculations can shed light on the electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity and electronic transitions. researchgate.net These calculations can also determine topological parameters and are used in Natural Bond Orbital (NBO) analysis to understand intramolecular interactions. researchgate.net

The insights from these calculations are fundamental for understanding the behavior of this compound at a molecular level and for predicting its interactions with biological targets.

Molecular Docking Studies of Ligand-Target Interactions

Molecular docking is a computational technique extensively used to predict the binding orientation and affinity of a ligand, such as this compound derivatives, to a specific biological target, typically a protein or DNA. mdpi.combrieflands.comacs.org This method is a cornerstone in rational drug design, helping to identify potential drug candidates and understand their mechanism of action at a molecular level. mdpi.comresearchgate.net

In the context of piperazine derivatives, docking studies have been employed to investigate their interactions with various receptors and enzymes. For example, derivatives have been docked into the active sites of targets like the 5-HT1A, 5-HT2A, and 5-HT7 serotonin (B10506) receptors to predict their binding modes. researchgate.net Other research has focused on docking piperazine compounds into the binding sites of enzymes like cyclooxygenase-2 (COX-2) to explore their potential anti-inflammatory activity. jrespharm.com These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for ligand binding. jrespharm.com

The results of molecular docking are often presented as binding energy scores, which provide an estimate of the binding affinity. For instance, in the development of potential anticancer agents, piperazine derivatives have been docked to DNA, with the resulting negative energy scores indicating the formation of stable complexes. mdpi.com

Table 1: Example of Molecular Docking Data for a Piperazine Derivative

| Target Protein | Ligand | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|

Molecular Dynamics Simulations for Binding Stability and Conformational Analysis

Molecular dynamics (MD) simulations offer a dynamic perspective on the interactions between a ligand and its target, complementing the static view provided by molecular docking. acs.orgfrontiersin.org These simulations model the movement of atoms and molecules over time, providing insights into the stability of the ligand-target complex and the conformational changes that may occur upon binding. acs.orgnih.gov

For piperazine derivatives, MD simulations have been used to assess the stability of their binding poses within the active sites of various receptors. acs.org By running simulations for hundreds of nanoseconds, researchers can observe whether the ligand remains stably bound or if it dissociates from the target. acs.orgnih.gov These simulations can also reveal important dynamic interactions and conformational adaptations of both the ligand and the protein that are not apparent from static docking poses. nih.gov

The analysis of MD trajectories can provide quantitative measures such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) to assess the stability of the system. frontiersin.org This information is crucial for validating docking results and for gaining a more realistic understanding of the binding process.

In silico Prediction of Metabolism and Metabolite Identification

In silico tools play a crucial role in predicting the metabolic fate of compounds like this compound. researchgate.netresearchgate.net These computational methods can identify potential sites of metabolism on the molecule and predict the structures of the resulting metabolites. researchgate.net This is a critical step in early-stage drug discovery, as it helps to anticipate the pharmacokinetic properties and potential toxicity of a compound. nih.govnih.gov

Various software platforms can simulate Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) metabolic reactions. frontiersin.org For a derivative of this compound, in silico metabolism prediction has been used to identify the most likely sites for metabolic modification and to predict the major metabolites that would be formed. researchgate.netresearchgate.net This predictive capability allows for the early identification of potentially reactive or toxic metabolites, guiding the design of safer and more effective drug candidates. frontiersin.org

Theoretical Kinetic Investigations (e.g., Atmospheric Degradation Pathways)

Theoretical kinetic studies are employed to understand the reaction rates and mechanisms of chemical processes, including the atmospheric degradation of compounds. fz-juelich.descirp.org While specific studies on this compound were not found, research on the atmospheric oxidation of piperazine itself provides a relevant framework. chemrxiv.orghelsinki.fi

These investigations often use quantum chemical calculations and kinetic modeling to determine the pathways by which a molecule might break down in the atmosphere, for instance, through reactions with hydroxyl (OH) radicals. chemrxiv.orgresearchgate.net Such studies can predict the rate coefficients and the products of these reactions. researchgate.net For piperazine, it has been shown that its reaction with OH radicals can lead to the formation of various products, and participation in new particle formation could be a significant atmospheric removal pathway. helsinki.firesearchgate.net This type of theoretical investigation is vital for assessing the environmental impact of a chemical. helsinki.fi

Rational Drug Design Approaches for Scaffold Optimization

The piperazine moiety is recognized as a "privileged scaffold" in drug design, meaning it is a molecular framework that is frequently found in biologically active compounds. nih.govnih.gov Rational drug design approaches leverage computational tools to optimize this scaffold to enhance desired pharmacological properties and minimize undesirable ones. researchgate.net

Starting with a lead compound like this compound, medicinal chemists can use computational modeling to explore modifications to its structure. researchgate.net This can involve adding or changing substituents on the phenoxy or piperazine rings to improve target affinity, selectivity, and pharmacokinetic properties. researchgate.net The process is iterative, with computational predictions guiding the synthesis of new derivatives, which are then tested experimentally. ncn.gov.pl This synergy between in silico modeling and chemical synthesis accelerates the discovery of new and improved therapeutic agents. ncn.gov.plresearchgate.net

Advanced Analytical Methodologies for Research on 1 Phenoxyacetyl Piperazine

Chromatographic Separation Techniques

Chromatography is the cornerstone for the separation and quantification of 1-(Phenoxyacetyl)piperazine from complex mixtures, such as synthesis reaction products or biological samples. The choice between liquid and gas chromatography is primarily dictated by the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) is a principal technique for the analysis of piperazine (B1678402) derivatives. mdpi.comresearchgate.net For this compound, the presence of the phenoxyacetyl group provides a strong chromophore, making it readily detectable by UV and Diode Array Detectors (DAD). Unlike simple piperazine which lacks a chromophore and requires derivatization for UV detection, this compound can be directly quantified. researchgate.netpharmaknowledgeforum.com

Reversed-phase HPLC is the most common mode used for separation. A C18 column is frequently employed to separate the compound from its impurities or related substances. mdpi.com The mobile phase typically consists of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. sielc.comnih.gov DAD provides the added advantage of acquiring full UV spectra of the eluting peaks, which aids in peak identification and purity assessment. mdpi.com Method validation for HPLC analysis typically includes assessing parameters such as linearity, accuracy, precision, and robustness to ensure reliable and reproducible results. jocpr.com

Table 1: Illustrative HPLC-DAD Parameters for Piperazine Derivative Analysis

| Parameter | Condition | Source |

|---|---|---|

| Column | Reversed-phase C18 (e.g., Xterra RP C18, 4.6 x 150 mm, 5 µm) | mdpi.com |

| Mobile Phase | A: 20 mM Phosphate Buffer (pH adjusted) B: Acetonitrile or Methanol | mdpi.comnih.gov | | Gradient | Isocratic or Gradient elution depending on sample complexity | nih.gov | | Flow Rate | 1.0 mL/min | jocpr.com | | Column Temp. | 35°C | jocpr.com | | Detection | DAD, Wavelength set at the absorption maximum of the phenoxyacetyl chromophore (e.g., ~270 nm) | jocpr.com | | Injection Vol. | 10 µL | jocpr.com |

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful tool for the qualitative analysis of volatile and thermally stable piperazine derivatives. researchgate.net Given its structure, this compound is amenable to GC analysis, which offers high-resolution separation. The coupling with a mass spectrometer provides definitive identification based on the compound's mass spectrum and fragmentation pattern.

The typical GC method involves injecting the sample into a heated port where it is vaporized and then separated on a capillary column, such as a DB-17 or similar. researchgate.net The mass spectrometer fragments the eluted molecules and separates the ions by their mass-to-charge ratio, generating a unique spectral fingerprint for the compound. GC-MS is particularly useful for identifying trace-level impurities and degradation products. pharmaknowledgeforum.com

Table 2: Typical GC-MS Parameters for Piperazine Derivative Analysis

| Parameter | Condition | Source |

|---|---|---|

| Column | DB-17 (30 m x 0.53 mm, 1 µm film thickness) or equivalent | researchgate.net |

| Carrier Gas | Helium | researchgate.net |

| Injector Temp. | 250°C | researchgate.net |

| Detector Temp. | 260°C (MS Transfer Line) | researchgate.net |

| Oven Program | Temperature programmed for optimal separation (e.g., 150°C hold, then ramp) | researchgate.net |

| Ionization Mode | Electron Ionization (EI) | researchgate.net |

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem (MS/MS) and high-resolution (QTOF/MS) variants represent the gold standard for both quantitative and qualitative analysis of this compound, especially in complex biological matrices. mdpi.comnih.gov These techniques combine the superior separation capabilities of LC with the high sensitivity and specificity of mass spectrometry.

For quantitative analysis, LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode is often employed. This involves monitoring a specific precursor-to-product ion transition, which provides exceptional selectivity and allows for quantification at very low levels. researchgate.net An example of a sensitive mass transition for the core piperazine structure is m/z 87.1 → 44.1. researchgate.net High-resolution mass spectrometry (HR-MS), such as LC-QTOF/MS, provides accurate mass measurements, enabling the elemental composition of the parent compound and its metabolites to be determined, which is invaluable for structural elucidation. sioc-journal.cn

Table 3: Representative LC-MS/MS Conditions for Piperazine Derivative Analysis

| Parameter | Condition | Source |

|---|---|---|

| LC System | UPLC/UHPLC for high-throughput analysis | researchgate.net |

| Column | Reversed-phase C18 with polar endcapping (e.g., Synergi Hydro-RP) | mdpi.com |

| Mobile Phase | A: Water + 0.1% Formic Acid B: Methanol or Acetonitrile + 0.1% Formic Acid | mdpi.com | | Flow Rate | 0.2 - 0.5 mL/min | mdpi.comfrontiersin.org | | MS System | Triple Quadrupole (QqQ) or QTOF | researchgate.net | | Ionization | Electrospray Ionization (ESI), Positive Mode | researchgate.net | | Detection Mode | Multiple Reaction Monitoring (MRM) for quantification; Full Scan for identification | researchgate.netfrontiersin.org |

Gas Chromatography-Mass Spectrometry (GC-MS)

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the unambiguous structural confirmation of this compound. These techniques provide detailed information about the compound's molecular structure, functional groups, and atomic connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are primary tools for structural elucidation. sioc-journal.cnresearchgate.net The ¹H NMR spectrum of this compound would show characteristic signals for the protons on the phenoxy group, the methylene (B1212753) protons of the acetyl group, and the protons of the piperazine ring. The ¹³C NMR spectrum would complement this by showing distinct signals for each carbon atom, including the carbonyl carbon of the amide group. sioc-journal.cnresearchgate.net

Infrared (IR) Spectroscopy : FT-IR spectroscopy is used to identify the functional groups present in the molecule. masjaps.com Key absorption bands for this compound would include a strong C=O stretching vibration for the amide group (typically around 1650 cm⁻¹), C-H stretching for the aromatic and aliphatic portions, and C-O-C stretching for the ether linkage.

UV-Visible Spectroscopy : This technique is used to determine the absorption characteristics of the compound, which is useful for quantitative analysis via HPLC-UV. researchgate.net The phenoxyacetyl moiety acts as a chromophore, resulting in characteristic UV absorption maxima.

High-Resolution Mass Spectrometry (HR-MS) : HR-MS provides a highly accurate mass measurement of the molecular ion, which can be used to confirm the elemental formula of this compound with a high degree of confidence. sioc-journal.cn

Table 4: Expected Spectroscopic Data for this compound

| Technique | Expected Observation | Source |

|---|---|---|

| ¹H NMR | Signals for aromatic protons (phenoxy group), singlet for -COCH₂- protons, and multiplets for piperazine ring protons. | researchgate.net |

| ¹³C NMR | Signal for amide carbonyl carbon (~165-170 ppm), signals for aromatic carbons, and signals for piperazine and methylene carbons. | sioc-journal.cn |

| IR (cm⁻¹) | ~1650 (C=O stretch, amide), ~1240 (C-O-C stretch, ether), ~2800-3000 (C-H stretch). | masjaps.com |

| HR-MS | Molecular ion peak corresponding to the exact mass of C₁₂H₁₆N₂O₂ (e.g., [M+H]⁺). | sioc-journal.cn |

Development of Bioanalytical Methods for Preclinical Sample Analysis

The analysis of this compound in preclinical samples, such as plasma, serum, or tissue homogenates, requires the development and validation of robust bioanalytical methods. ich.org The primary goal is to accurately quantify the parent drug and its potential metabolites in a complex biological matrix. nih.gov

Method development begins with optimizing sample preparation to extract the analyte and remove interfering endogenous components like proteins and phospholipids. nih.gov Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). The choice of technique depends on the required sensitivity and the physicochemical properties of the analyte.

The developed method must undergo a full validation according to regulatory guidelines (e.g., ICH M10). ich.org This process establishes the method's performance characteristics and ensures the reliability of the analytical results. ich.org

Table 5: Key Validation Parameters for Bioanalytical Methods

| Parameter | Description | Source |

|---|---|---|

| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | ich.org |

| Calibration Curve | Demonstrates the relationship between instrument response and known concentrations of the analyte (linearity, range). | frontiersin.org |

| Accuracy | The closeness of determined values to the true value, assessed by analyzing quality control (QC) samples. | frontiersin.orgich.org |

| Precision | The degree of scatter between a series of measurements, evaluated at intra-day and inter-day levels. | frontiersin.orgich.org |

| Limit of Quantification (LOQ) | The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. | frontiersin.org |

| Recovery | The efficiency of the extraction procedure in recovering the analyte from the biological matrix. | ich.org |

| Stability | The chemical stability of the analyte in the biological matrix under various storage and handling conditions. | ich.org |

Chemical Derivatization for Enhanced Analytical Detection

While this compound possesses a UV-active chromophore, chemical derivatization can be employed to further enhance detection sensitivity, particularly for trace-level analysis. americanpharmaceuticalreview.com Derivatization involves reacting the analyte with a reagent to form a new compound with more desirable analytical properties.

For piperazine-containing compounds, the secondary amine in the piperazine ring is a common target for derivatization. Reagents such as 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) or dansyl chloride can be used to attach a highly fluorescent or strongly UV-absorbing tag to the molecule. researchgate.netjocpr.comjocpr.com This strategy significantly lowers the limit of detection, allowing for quantification using standard HPLC-UV or fluorescence detectors, which can be more accessible than mass spectrometers. jocpr.comjocpr.com The derivatization reaction must be optimized to ensure it is rapid, reproducible, and proceeds to completion without generating significant byproducts. jocpr.com

Alternative Analytical Methods (e.g., Potentiometry, ATR method)

Beyond standard chromatographic and spectroscopic techniques, alternative analytical methodologies such as potentiometry and Attenuated Total Reflectance (ATR) infrared spectroscopy offer valuable insights into the chemical properties and characterization of this compound. These methods provide complementary data, focusing on electrochemical properties and functional group analysis in a solid or semi-solid state, respectively.

Potentiometry

Potentiometry is an electrochemical method that measures the potential difference between two electrodes in a solution to determine the concentration of an analyte. youtube.com For a compound like this compound, which possesses basic nitrogen atoms within the piperazine ring, potentiometric titration is a highly applicable technique for determining its acid dissociation constant (pKa) and for quantitative analysis. rdd.edu.iqneu.edu.tr

The determination of pKa is crucial as it influences the compound's solubility, absorption, and distribution characteristics. neu.edu.tr The procedure typically involves titrating a solution of the compound with a standard acid or base and monitoring the pH change with a glass electrode. youtube.comsapub.org The equivalence point, where the amount of titrant added is chemically equivalent to the amount of the analyte, can be determined from the titration curve, often by analyzing its first or second derivative. youtube.comsapub.org

Research Findings:

While specific potentiometric studies on this compound are not prevalent in publicly accessible literature, extensive research on other piperazine derivatives provides a strong framework for expected results. For instance, the pKa values for various 3-(4-substituted piperazinomethyl) benzoxazolinone derivatives have been successfully determined using potentiometric titration. neu.edu.tr Similarly, the dissociation constants of glyoxime (B48743) derivatives of piperazine have been established through this method. chem-soc.si These studies demonstrate that the piperazine moiety typically exhibits two distinct pKa values corresponding to the two nitrogen atoms. rdd.edu.iq

The expected pKa values for this compound would be influenced by the electron-withdrawing nature of the phenoxyacetyl group attached to one of the piperazine nitrogens. This substitution would likely lower the basicity of the adjacent nitrogen and, to a lesser extent, the distal nitrogen, compared to unsubstituted piperazine.

Illustrative Data for Potentiometric Analysis of Piperazine Derivatives:

The following table, based on findings for related compounds, illustrates the type of data generated from potentiometric studies. chem-soc.si

| Compound | pKa1 | pKa2 | pKa3 | pKa4 |

| 1,2-bis(4-methylpiperazine)glyoxime (BMPGH2) | 2.91 | 6.79 | 7.97 | 10.00 |

| 1,2-bis(4-benzylpiperazine)glyoxime (BBPGH2) | 3.46 | 5.89 | 6.77 | 9.76 |

Attenuated Total Reflectance (ATR) Method

Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR) is a versatile technique for obtaining the infrared spectrum of solid or liquid samples with minimal sample preparation. nih.govnih.gov This method is particularly useful for the structural characterization of compounds like this compound. The ATR technique involves pressing the sample against a high-refractive-index crystal, such as diamond or germanium. An infrared beam is passed through the crystal in such a way that it reflects off the internal surface in contact with the sample, allowing for the absorption of energy by the sample at specific frequencies corresponding to its molecular vibrations. researchgate.net

Research Findings:

The ATR-FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups. Analysis of other piperazine derivatives using ATR-FTIR provides a guide to the expected spectral features. nih.govmdpi.com

Key expected vibrational bands for this compound would include:

C-H stretching from the aromatic (phenoxy) and aliphatic (piperazine) portions of the molecule.

C=O stretching from the amide carbonyl group, which is a strong and distinct band.

C-N stretching within the piperazine ring and from the amide linkage.

C-O-C stretching from the ether linkage in the phenoxy group.

Aromatic C=C stretching from the phenyl ring.

N-H stretching from the secondary amine in the piperazine ring, if present in its protonated form or as a free base.

Illustrative ATR-FTIR Data for Piperazine Derivatives:

The table below presents typical FTIR absorption bands observed in various piperazine derivatives, which would be analogous to those expected for this compound. nih.govmdpi.com

| Functional Group | Characteristic Wavenumber (cm⁻¹) | Compound Example |

| N-H stretch | 3305 | 2-(4-(4-nitrophenyl)piperazin-1-yl)-N'-(4-nitrophenyl)acetohydrazide derivative |

| C-H stretch (aliphatic) | 2845 | 2-(4-(4-nitrophenyl)piperazin-1-yl)-N'-(4-nitrophenyl)acetohydrazide derivative |

| C-H stretch (aromatic/aliphatic) | 2917 - 2962 | 1-(4-Methylbenzyl)piperazine hydrochloride |

| Amide C=O stretch | ~1640-1680 | Expected for this compound |

| Aromatic C=C stretch | 1580 | 1-(4-Methylbenzyl)piperazine hydrochloride |

| C-O-C stretch (ether) | ~1200-1250 | Expected for this compound |

Intellectual Property Considerations in Academic Research

Patenting Landscape for Piperazine-Based Chemical Entities in Pharmaceutical Sciences

The piperazine (B1678402) ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of approved drugs. google.comgoogle.com This six-membered heterocycle containing two nitrogen atoms at opposite positions is a versatile building block for designing molecules with diverse therapeutic applications. google.comgoogle.com Consequently, the patenting landscape for piperazine-based compounds is extensive and highly competitive, reflecting intense research and development activity in the pharmaceutical sector.

Piperazine derivatives have been the subject of numerous patents for a wide range of medical uses, including treatments for central nervous system (CNS) disorders, cancer, cardiovascular conditions, viral infections, and inflammation. google.comresearchgate.net A review of patents filed since 2010 highlights the continued importance of this scaffold in drug discovery. google.comresearchgate.net The adaptability of the piperazine nucleus allows for modifications that can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties, leading to new chemical entities with improved efficacy and safety profiles. google.com

Within this landscape, compounds featuring a phenoxyacetyl group attached to the piperazine core, such as 1-(Phenoxyacetyl)piperazine and its derivatives, have appeared in the patent literature. For instance, patent US9315507B2 describes derivatives like 2-(4-(Adamantan-1-yl)phenoxy)-1-(piperazin-1-yl)ethanone as inhibitors of Hypoxia-inducible factor 1-alpha (HIF-1α), which is relevant for cancer therapy. google.com Another patent application, WO2004065360A2, covers 1,4-substituted piperazines with potential antihistaminergic and lipoxygenase-inhibiting properties. google.com Furthermore, a 2010 US patent application included 2-amino-6-[4-(phenoxyacetyl)piperazin-1-yl]-8-(4-fluorophenyl)-9H-purine within its claims, indicating the use of the phenoxyacetylpiperazine moiety in developing purine (B94841) derivatives for therapeutic use. googleapis.com

The following table provides a snapshot of the diverse therapeutic areas where patented piperazine derivatives are prominent.

| Therapeutic Area | Examples of Patented Piperazine Derivatives' Applications | Key Structural Features |

| Oncology | Imatinib, a tyrosine kinase inhibitor for chronic myeloid leukemia. researchgate.net | N-arylpiperazine |

| HIF-1α inhibitors for cancer treatment. google.com | Substituted phenoxyacetyl)piperazine | |

| Central Nervous System | Antipsychotics, antidepressants, and anxiolytics. google.comunifiedpatents.com | Arylpiperazines |

| Antagonists of alpha2c-adrenoceptors. google.com.pg | Arylpiperazines | |

| Antihistamines | Cetirizine and Levocetirizine for allergic conditions. google.com | (Aryl)(phenyl)methylpiperazine |

| Antiviral | Inhibitors of various viruses. acs.org | Thiazole-carboxamide piperazines |

| Cardiovascular | Antianginal and antihypertensive agents. google.comgoogle.com | Varied substitutions |

This intense patenting activity underscores the commercial interest in piperazine-based compounds. For a specific molecule like this compound, its patentability would depend on its novelty, non-obviousness, and utility. Researchers in academia working with such compounds must navigate this dense patent landscape, often with the assistance of their institution's technology transfer office, to determine if their discoveries constitute patentable inventions.

Role of Academic Institutions in Innovation and Intellectual Property Generation

Academic institutions are critical engines of innovation, particularly in the chemical and pharmaceutical sciences. rsc.org Their primary mission of advancing knowledge through research often leads to discoveries that have significant commercial potential. googleapis.comgoogle.com The generation of intellectual property (IP), such as patents for new chemical compounds, is a key mechanism through which these institutions translate basic research into societal benefit. google.com

The process of IP generation within a university typically begins with an "invention disclosure." google.com.pg When a researcher, whether a faculty member, student, or staff, believes they have made a novel and useful discovery, such as synthesizing a new compound like this compound with promising biological activity, they are usually required to report it to the university's Technology Transfer Office (TTO) or an equivalent body. googleapis.comscribd.com This disclosure is a confidential document that details the invention, its potential applications, and the individuals who contributed to its creation. scribd.com

The TTO then plays a pivotal role in evaluating the invention's patentability and commercial potential. googleapis.comgoogleapis.com This evaluation involves conducting prior art searches to assess novelty and inventiveness and analyzing the market for potential applications. In the United States, the Bayh-Dole Act of 1980 was a landmark piece of legislation that granted universities and other non-profit institutions the right to retain ownership of inventions developed with federal funding. rsc.org This has incentivized academic institutions to actively manage and commercialize their IP. rsc.org

Universities foster a culture of innovation by providing the necessary infrastructure, resources, and intellectual freedom for research. google.com They also establish clear IP policies that outline the rights and responsibilities of inventors and the university, including the sharing of any future revenues generated from the IP. googleapis.com This revenue sharing provides a direct incentive for researchers to participate in the technology transfer process and helps to fund further research. googleapis.com

For a chemical compound developed in a university lab, the institution's role extends beyond just filing a patent. The university acts as a steward of the technology, seeking to find suitable partners for its development and commercialization to ensure the discovery ultimately benefits the public. googleapis.com

Strategies for Commercialization and Technology Transfer from University Research

Once an academic institution has secured intellectual property rights for a new chemical entity, the next step is to transfer the technology to the private sector for development and commercialization. rsc.org There are several strategies that universities employ to achieve this, each with its own set of advantages and considerations.

Licensing is the most common method for commercializing university-developed technologies. rsc.org A license is a legal agreement in which the university grants a company the rights to use, develop, and sell the patented invention in exchange for financial compensation. This compensation can take various forms, including:

Upfront fees: A one-time payment made at the signing of the agreement.

Milestone payments: Payments that become due as the technology reaches certain developmental or regulatory milestones.

Royalties: A percentage of the sales revenue from the final product.

Licenses can be exclusive, granting rights to a single company, or non-exclusive, allowing multiple companies to use the technology. An exclusive license is often necessary to incentivize a company to invest the substantial resources required for developing a new pharmaceutical product. scribd.com

Sponsored Research Agreements (SRAs) are another important avenue for technology transfer. In this model, a company provides funding to a university laboratory to conduct research in a specific area of interest. The SRA will typically include terms that grant the sponsoring company the first option to license any IP that arises from the funded research. googleapis.com This creates a direct link between academic discovery and industrial application.

Spin-offs and Start-ups represent a more entrepreneurial approach to commercialization. In this scenario, the university licenses the technology to a new company that is often founded by the inventors themselves. rsc.org This strategy is particularly common for platform technologies or when the invention is at an early stage and requires significant further development that established companies may be hesitant to undertake. rsc.org University TTOs often play a supportive role in the formation of spin-offs, providing guidance and connecting entrepreneurs with venture capital and other sources of funding. google.com

The following table summarizes these primary commercialization strategies.

| Strategy | Description | Key Advantages | Considerations |

| Licensing | Granting rights to an established company to develop and sell the invention. rsc.orgscribd.com | Access to corporate resources, expertise, and established market channels. | Finding the right licensee; negotiating favorable terms. |

| Sponsored Research | Company funds research in exchange for rights to resulting IP. googleapis.com | Provides research funding; fosters collaboration. | Potential for conflicts of interest regarding research direction. |

| Spin-off/Start-up | A new company is formed to develop and commercialize the invention. rsc.org | High potential for economic impact; inventors maintain a significant role. | High risk; requires entrepreneurial skills and significant funding. |

For a compound like this compound, the optimal commercialization strategy would depend on factors such as its stage of development, the strength of the patent protection, the potential market size, and the interests of the inventors. The ultimate goal of these technology transfer activities is to bridge the gap between academic discovery and public benefit, ensuring that promising new chemical entities can be developed into valuable medicines. scribd.com

Emerging Research Avenues and Future Directions

Exploration of Multimodal Pharmacological Profiles for Complex Neurological Disorders

The inherent complexity of many neurological disorders, such as depression, anxiety, and epilepsy, often involves multiple biological targets. researchgate.net This has spurred interest in developing compounds with multimodal activity, capable of interacting with several relevant receptors or enzymes simultaneously. nih.gov The 1-(phenoxyacetyl)piperazine scaffold is a promising platform for designing such multitarget-directed ligands. benthamscience.com

Research has shown that derivatives of this compound can exhibit affinity for a range of receptors implicated in neurological diseases, including serotonin (B10506) (5-HT) and dopamine (B1211576) receptors. researchgate.netsilae.it For instance, certain arylpiperazine derivatives have been identified as potent ligands for 5-HT1A, 5-HT2A, and 5-HT7 receptors, all of which are involved in the pathophysiology of mood and anxiety disorders. researchgate.netsilae.it The ability to modulate multiple targets offers the potential for enhanced therapeutic efficacy and a broader spectrum of action compared to single-target agents. nih.gov

Studies on related piperazine (B1678402) derivatives have highlighted the potential for dual-acting compounds. For example, some piperazine derivatives have shown affinity for both histamine (B1213489) H3 and sigma-1 receptors, which are targets for antinociceptive (pain-relieving) therapies. acs.org This exploration of polypharmacology is a key strategy in the search for more effective treatments for multifaceted neurological conditions. nih.govacs.org

Novel Derivatization Strategies for Enhanced Selectivity and Potency

The chemical structure of this compound offers significant flexibility for modification, allowing chemists to fine-tune its pharmacological properties. researchgate.net Novel derivatization strategies focus on altering different parts of the molecule to improve its selectivity for specific biological targets and increase its potency. The core structure of this compound consists of a phenoxy group, an acetyl linker, and a piperazine ring, each of which can be modified.

Key Derivatization Sites and Their Impact:

| Molecular Component | Potential Modifications | Desired Outcome |

| Phenoxy Group | Substitution with various functional groups (e.g., halogens, alkyls, alkoxys) | Enhanced binding affinity and selectivity for target receptors. |

| Piperazine Ring | N-alkylation or N-arylation at the 4-position | Modulation of pharmacokinetic properties and interaction with secondary binding pockets. |

| Acetyl Linker | Variation in linker length and composition | Optimization of spatial orientation and interaction with the target protein. |

Structure-activity relationship (SAR) studies are crucial in guiding these derivatization efforts. nih.govnih.gov By systematically synthesizing and evaluating new analogs, researchers can identify the structural features that are essential for desired biological activity. For example, the introduction of specific substituents on the phenyl ring of the phenoxy group has been shown to significantly influence receptor binding affinity. researchgate.net Similarly, modifications to the piperazine nitrogen have led to compounds with improved potency and selectivity. mdpi.com These synthetic strategies are instrumental in the development of next-generation drug candidates with optimized therapeutic profiles. researchgate.net

Integration of Advanced Computational and Experimental Methodologies in Drug Discovery

The drug discovery process for novel this compound derivatives is increasingly benefiting from the synergy between computational and experimental approaches. nih.gov Advanced computational tools, such as molecular docking and molecular dynamics simulations, allow for the in silico prediction of how these compounds will interact with their biological targets. nih.govmdpi.com This enables the rational design of new molecules with a higher probability of success, saving time and resources compared to traditional screening methods.

Molecular docking studies, for instance, can predict the binding orientation and affinity of a ligand to a receptor, providing insights into the key interactions that drive biological activity. mdpi.comresearchgate.net This information is invaluable for guiding the synthesis of new derivatives with improved properties. Following computational design, high-throughput screening (HTS) of compound libraries allows for the rapid experimental evaluation of a large number of molecules. nih.govnih.gov

The integration of these methodologies creates a powerful iterative cycle of design, synthesis, and testing. Computational models are refined with experimental data, leading to more accurate predictions and the more efficient discovery of lead compounds. nih.gov This integrated approach is accelerating the pace of drug discovery and is essential for identifying novel this compound-based therapies for a range of medical conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.